3-(4-(1-Hydroxy-2-methoxyethyl)phenoxy)-1-(isopropylamino)-2-propanol
3-(4-(1-Hydroxy-2-methoxyethyl)phenoxy)-1-(isopropylamino)-2-propanol
Alpha-Hydroxymetoprolol belongs to the class of organic compounds known as phenol ethers. These are aromatic compounds containing an ether group substituted with a benzene ring. Alpha-Hydroxymetoprolol is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Alpha-Hydroxymetoprolol has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, Alpha-hydroxymetoprolol is primarily located in the cytoplasm.
Brand Name:
Vulcanchem
CAS No.:
110458-46-3
VCID:
VC20809808
InChI:
InChI=1S/C15H25NO4/c1-11(2)16-8-13(17)9-20-14-6-4-12(5-7-14)15(18)10-19-3/h4-7,11,13,15-18H,8-10H2,1-3H3/t13-,15?/m1/s1
SMILES:
CC(C)NCC(COC1=CC=C(C=C1)C(COC)O)O
Molecular Formula:
C15H25NO4
Molecular Weight:
283.36 g/mol
3-(4-(1-Hydroxy-2-methoxyethyl)phenoxy)-1-(isopropylamino)-2-propanol
CAS No.: 110458-46-3
Cat. No.: VC20809808
Molecular Formula: C15H25NO4
Molecular Weight: 283.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Alpha-Hydroxymetoprolol belongs to the class of organic compounds known as phenol ethers. These are aromatic compounds containing an ether group substituted with a benzene ring. Alpha-Hydroxymetoprolol is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Alpha-Hydroxymetoprolol has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, Alpha-hydroxymetoprolol is primarily located in the cytoplasm. |
|---|---|
| CAS No. | 110458-46-3 |
| Molecular Formula | C15H25NO4 |
| Molecular Weight | 283.36 g/mol |
| IUPAC Name | (2R)-1-[4-(1-hydroxy-2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol |
| Standard InChI | InChI=1S/C15H25NO4/c1-11(2)16-8-13(17)9-20-14-6-4-12(5-7-14)15(18)10-19-3/h4-7,11,13,15-18H,8-10H2,1-3H3/t13-,15?/m1/s1 |
| Standard InChI Key | OFRYBPCSEMMZHR-UHFFFAOYSA-N |
| Isomeric SMILES | CC(C)NC[C@H](COC1=CC=C(C=C1)C(COC)O)O |
| SMILES | CC(C)NCC(COC1=CC=C(C=C1)C(COC)O)O |
| Canonical SMILES | CC(C)NCC(COC1=CC=C(C=C1)C(COC)O)O |
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